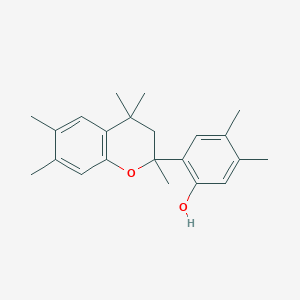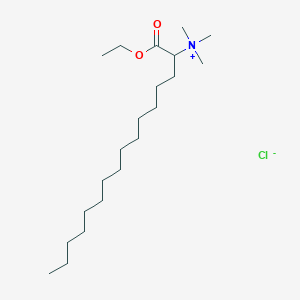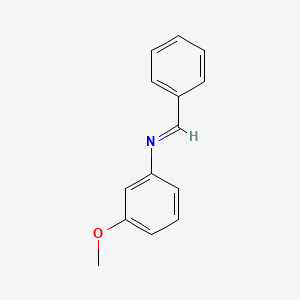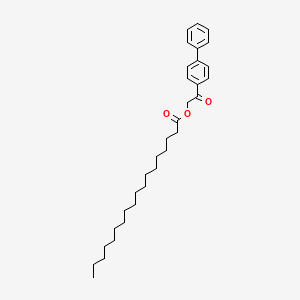
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is a complex organic compound with a unique structure that includes multiple methyl groups and a chroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The chroman ring can be introduced through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 4,4-Dimethyl-2-pentene
Uniqueness
4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is unique due to its combination of a chroman ring and multiple methyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
102346-13-4 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(2,4,4,6,7-pentamethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C22H28O2/c1-13-8-17(19(23)10-15(13)3)22(7)12-21(5,6)18-9-14(2)16(4)11-20(18)24-22/h8-11,23H,12H2,1-7H3 |
InChI-Schlüssel |
BWUCXHNBJWCFDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)C2(CC(C3=C(O2)C=C(C(=C3)C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)


![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)



![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)

![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)


![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
